molecular formula C12H8N4S B3177357 2,5-Di(pyridin-3-yl)-1,3,4-thiadiazole CAS No. 15362-52-4

2,5-Di(pyridin-3-yl)-1,3,4-thiadiazole

Cat. No.: B3177357
CAS No.: 15362-52-4
M. Wt: 240.29 g/mol
InChI Key: VEESCDPNZLKYDS-UHFFFAOYSA-N
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Description

2,5-Di(pyridin-3-yl)-1,3,4-thiadiazole ( 15362-52-4) is a high-purity organic compound with the molecular formula C12H8N4S and a molecular weight of 240.28 g/mol . It is part of the 1,3,4-thiadiazole family, a class of nitrogen-sulfur heterocycles that are prominent targets in scientific research due to their wide range of potential biological activities . Researchers are particularly interested in 1,3,4-thiadiazole derivatives for their documented antimicrobial, antifungal, and antiproliferative properties, making them valuable scaffolds in the development of novel therapeutic agents . The structure of this compound, which incorporates two pyridin-3-yl rings, is designed for use in medicinal chemistry and drug discovery programs. It is intended solely for research applications in a laboratory setting. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Handle with appropriate care, referring to the material safety data sheet, as it may pose hazards such as skin and eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dipyridin-3-yl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4S/c1-3-9(7-13-5-1)11-15-16-12(17-11)10-4-2-6-14-8-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEESCDPNZLKYDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(S2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2,5 Di Pyridin 3 Yl 1,3,4 Thiadiazole

Established Synthetic Routes for 1,3,4-Thiadiazole (B1197879) Core Derivatization

The construction of the 1,3,4-thiadiazole ring is a well-established area of heterocyclic chemistry, with several reliable methods available for creating its 2,5-disubstituted derivatives. These methods typically involve the cyclization of acyclic precursors that contain the necessary sulfur, nitrogen, and carbon atoms.

Cyclization Reactions Involving Thiosemicarbazide (B42300) Precursors

A cornerstone in the synthesis of 1,3,4-thiadiazoles is the use of thiosemicarbazide and its derivatives. sbq.org.br One of the most common and direct methods involves the condensation of thiosemicarbazide with carboxylic acids. sbq.org.brjocpr.com This reaction is typically facilitated by a dehydrating agent, such as a strong acid, which promotes the cyclization of an intermediate acylthiosemicarbazide to form the thiadiazole ring. sbq.org.br Various acidic catalysts are employed for this purpose, with the choice of reagent often influencing reaction conditions and yields. sbq.org.br

Another approach begins with the reaction of thiosemicarbazide with aldehydes or ketones to form thiosemicarbazones. These intermediates can then undergo oxidative cyclization to yield 2,5-disubstituted-1,3,4-thiadiazoles. This two-step process allows for a modular assembly of the final heterocyclic product.

Derivatization Strategies via Isothiocyanate and Carbon Disulfide

Alternative strategies for the synthesis of the 1,3,4-thiadiazole core utilize isothiocyanates and carbon disulfide as key building blocks. Isothiocyanates can react with hydrazides to form 1,4-disubstituted thiosemicarbazides. nih.gov These intermediates can then be cyclized, often under acidic conditions, to afford 2,5-disubstituted-1,3,4-thiadiazoles. nih.gov This method provides a versatile entry point to a wide range of derivatives, depending on the specific isothiocyanate and hydrazide used.

Carbon disulfide serves as a valuable one-carbon component in forming the thiadiazole ring. It can react with hydrazides in the presence of a base to form a dithiocarbazinate salt, which can be further cyclized to generate 1,3,4-thiadiazole derivatives, particularly those bearing a thiol group at the 2-position. nih.gov

Specific Synthetic Protocols for 2,5-Di(pyridin-3-yl)-1,3,4-thiadiazole

The synthesis of the symmetrically substituted this compound is efficiently achieved through the cyclization of readily available starting materials.

Multi-Step Synthesis from Pyridine-3-carboxylic Acid and Thiosemicarbazide

The most direct synthesis of this compound involves the reaction of two equivalents of pyridine-3-carboxylic acid (nicotinic acid) with one equivalent of thiosemicarbazide. jocpr.com The reaction is a dehydrative cyclocondensation, typically carried out in the presence of a strong acid catalyst. The process involves the initial acylation of the thiosemicarbazide by the carboxylic acid, followed by an intramolecular cyclization with the elimination of water to form the stable aromatic 1,3,4-thiadiazole ring.

Optimization of Reaction Conditions and Reagent Selection for Efficient Production

The efficiency of the synthesis of this compound is highly dependent on the choice of the cyclizing and dehydrating agent. sbq.org.br Several reagents have been utilized for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from carboxylic acids and thiosemicarbazide, each with its own advantages and disadvantages. The selection of the appropriate reagent and reaction conditions is crucial for maximizing yield and simplifying purification.

ReagentTypical ConditionsAdvantagesDisadvantages
Concentrated Sulfuric Acid (H₂SO₄) Heating at elevated temperatures (e.g., 100°C) for several hours. chemicalbook.comReadily available and effective for many substrates. sbq.org.brHarsh conditions can lead to side reactions; neutralization generates large amounts of inorganic salts, complicating product isolation. sbq.org.br
Phosphorus Oxychloride (POCl₃) Often used as both solvent and reagent, typically under reflux.Powerful dehydrating agent, often leading to high yields. sbq.org.brToxic and corrosive, requires careful handling and work-up procedures.
Polyphosphoric Acid (PPA) Used as a solvent and catalyst at high temperatures. sbq.org.brmdpi.comGood for less reactive substrates; acts as a non-oxidizing medium.High viscosity can make stirring and product isolation difficult; requires hydrolysis during work-up.

For the synthesis of this compound, careful control of temperature and reaction time is necessary to drive the reaction to completion while minimizing the formation of byproducts. Post-reaction, a standard work-up involves pouring the reaction mixture into a basic solution (e.g., aqueous sodium hydroxide) to neutralize the acid and precipitate the crude product, which is then purified by recrystallization. chemicalbook.com

Chemical Reactivity and Transformation Studies of this compound

The chemical reactivity of this compound is characterized by the distinct properties of its constituent heterocyclic rings. The 1,3,4-thiadiazole core is an electron-deficient aromatic system, which renders it generally stable and resistant to electrophilic substitution. nih.gov Conversely, the pyridine (B92270) rings introduce sites of basicity at the nitrogen atoms.

The lone pair of electrons on the nitrogen atoms of the two pyridine rings makes them susceptible to reactions with electrophiles. For instance, these nitrogen atoms can be readily alkylated using alkyl halides, such as methyl iodide, to form the corresponding quaternary pyridinium (B92312) salts. This transformation would be expected to increase the water solubility of the compound and modify its electronic properties. The presence of two pyridine rings offers the potential for mono- or di-alkylation, leading to a variety of derivatives with altered physical and chemical characteristics. The reactivity of these pyridine nitrogens is a key feature in the further chemical modification of the title compound.

Oxidative Processes and Characterization of Resultant Species

While specific studies on the oxidation of this compound are not extensively detailed in the reviewed literature, the reactivity can be inferred from related structures. The thiadiazole ring itself is generally resistant to oxidation. researchgate.net However, the nitrogen atoms of the pyridine rings are susceptible to oxidation, which would likely result in the formation of the corresponding mono- or di-N-oxide derivatives.

Electrochemical studies on related thiadiazole compounds, such as 2,5-dimercapto-1,3,4-thiadiazole (B142945) (DMcT), show that oxidative processes can be facilitated on modified electrode surfaces. The electrochemical oxidation of DMcT has been studied using carbon electrodes modified with Ruthenium(III) Schiff base complexes, indicating that the redox reactions of the thiadiazole core can be enhanced with electron transfer mediators. srce.hr Similarly, the electrochemical behavior of 2-amino-5-mercapto-1,3,4-thiadiazole reveals an "electron transfer + chemical reaction" (EC) mechanism. nih.govrsc.org These studies suggest that this compound could undergo electrochemical oxidation, likely involving the pyridine rings or the sulfur heteroatom under specific conditions.

The characterization of such oxidized species would typically involve spectroscopic methods like FT-IR, NMR, and mass spectrometry to confirm the formation of N-oxides or other oxidation products.

Reductive Reactions and Identification of Formed Compounds

Specific literature on the reductive reactions of this compound is limited. However, insights can be drawn from the electrochemical behavior of similar heterocyclic systems. The electrochemical reduction of 3,4-disubstituted 1,2,5-thiadiazoles has been shown to occur at decreased potentials due to the electron-accepting nature of the nitrogen and sulfur atoms. researchgate.net This suggests that the 1,3,4-thiadiazole ring in the title compound could be susceptible to reduction.

Furthermore, research on the electrochemical reduction of 3,6-dipyridinylpyridazine precursors demonstrates a pathway to form functionalized 2,5-dipyridinylpyrroles. researchgate.net This process involves a bielectronic reduction leading to a 1,2-dihydro derivative, which can then rearrange. researchgate.net While the starting material is different, this highlights a potential reductive pathway for related di-pyridyl heterocyclic systems. Catalytic hydrogenation is another common method for the reduction of pyridine rings, which could potentially reduce the pyridyl moieties of the title compound to piperidinyl rings under appropriate conditions.

Identification of the formed compounds would rely on standard analytical techniques to determine the structure of the reduced pyridine rings or any transformation within the thiadiazole core.

Nucleophilic Substitution Reactions on Pyridine Moieties

Nucleophilic aromatic substitution (SNAr) on the pyridine ring generally occurs at the α (2,6) and γ (4) positions, as these positions can best stabilize the negative charge of the Meisenheimer intermediate. The pyridyl groups in this compound are attached to the thiadiazole ring at their 3-positions. Direct nucleophilic substitution at other positions on these pyridine rings is generally difficult.

There are no specific examples found in the literature for nucleophilic substitution on this compound. To render the pyridine rings more susceptible to nucleophilic attack, they would likely need to be activated, for instance, by oxidation to the corresponding pyridine-N-oxides. This modification enhances the electrophilicity of the ring and facilitates substitution reactions.

Strategies for Incorporating this compound into Hybrid Heterocyclic Systems

This compound is an excellent building block for creating larger, hybrid heterocyclic systems and coordination polymers due to the presence of multiple nitrogen atoms that can act as ligands. researchgate.net

One primary strategy is its use as a ligand in coordination chemistry. The nitrogen atoms of the two pyridine rings can coordinate to metal centers, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers. This molecule can act as a bidentate ligand, bridging metal ions to create extended one-, two-, or three-dimensional structures. researchgate.net

Another strategy involves chemically "clubbing" the thiadiazole ring with other heterocyclic moieties. nih.gov This can be achieved through multi-step synthesis where the initial thiadiazole structure is functionalized and then cyclized with appropriate reagents to form additional heterocyclic rings. Examples of such hybrid systems include:

Thiadiazole-Triazole Hybrids: Synthesized by converting a thiadiazole precursor into a thiosemicarbazide, which is then cyclized to form a triazole ring. nih.gov

Thiadiazole-Oxadiazole Hybrids: Formed by the oxidative cyclization of thiosemicarbazide precursors using reagents like iodine, or by cyclocondensation of a bis-acid hydrazide with acid chlorides. nih.gov

Thiadiazole-Thiazole Hybrids: Can be prepared by reacting thiosemicarbazone derivatives with hydrazonoyl halides. mdpi.com

Thiadiazole-Pyrazine Hybrids: Synthesized through reactions such as the diazo-coupling of a functionalized pyrazine (B50134) with a thiadiazole precursor. nih.gov

These strategies leverage the reactivity of functional groups attached to the core thiadiazole structure to build complex molecules with potentially enhanced properties.

Table 2: Examples of Hybrid Heterocyclic Systems Based on a Thiadiazole Core

Hybrid System Linked Heterocycle General Synthetic Strategy Reference
Thiadiazole-Triazole 1,2,4-Triazole Cyclodehydration of thiosemicarbazide precursors. nih.gov
Thiadiazole-Oxadiazole 1,3,4-Oxadiazole Oxidative cyclization of thiosemicarbazides or cyclocondensation of hydrazides. nih.gov
Thiadiazole-Thiazole Thiazole Reaction of thiosemicarbazones with hydrazonoyl halides. mdpi.com
Thiadiazole-Pyridine Pyridine Reaction of enones with reagents like ethyl cyanoacetate (B8463686) and ammonium (B1175870) acetate. mdpi.com
Thiadiazole-Pyrazine Pyrazine Diazo-coupling reactions between pyrazine and thiadiazole components. nih.gov

Coordination Chemistry of 2,5 Di Pyridin 3 Yl 1,3,4 Thiadiazole

Ligand Design Principles and Coordination Modes

The design of 2,5-Di(pyridin-3-yl)-1,3,4-thiadiazole as a ligand is predicated on its specific geometric and electronic properties. The molecule consists of a central 1,3,4-thiadiazole (B1197879) ring flanked by two pyridin-3-yl substituents. This arrangement provides multiple potential coordination sites: the two nitrogen atoms of the pyridyl rings and the two nitrogen atoms of the thiadiazole ring. However, coordination typically occurs via the more sterically accessible and electronically favorable pyridyl nitrogen atoms.

The nitrogen atoms within the pyridyl rings are electron-rich and act as effective Lewis bases, readily donating their lone pair of electrons to coordinate with transition metal ions. Unlike its 2-pyridyl isomer, which can act as a bidentate chelating ligand by involving a nitrogen atom from both the pyridine (B92270) and thiadiazole rings to form a stable five-membered ring with a metal center, the 3-pyridyl isomer is sterically hindered from forming such a chelate. researchgate.net Instead, the pyridyl nitrogens in the 3-position act as monodentate donors. This monodentate coordination, coupled with the presence of two such groups on a single molecular scaffold, allows the ligand to bridge two different metal centers, a crucial feature for the formation of coordination polymers. researchgate.net

The molecular structure of this compound is nearly planar. X-ray crystallographic studies have revealed that the dihedral angles between the central thiadiazole ring and the two flanking pyridyl rings are very small, typically less than 10°. researchgate.net This inherent planarity and rigidity are key attributes for its use in supramolecular chemistry.

The defined "bent" or angular geometry of the ligand, arising from the 3-positional linkage of the pyridyl groups, allows for the predictable construction of complex supramolecular structures and coordination polymers. researchgate.net This contrasts with the linear geometry of the 4-pyridyl isomer, which tends to form simple linear or grid-like networks. The angular nature of the 3-pyridyl isomer enables the formation of more complex and diverse topologies, such as helical or wave-like chains and intricate three-dimensional networks. researchgate.net

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent system. The resulting product, whether a discrete molecule or a polymer, is highly dependent on factors such as the metal-to-ligand ratio, the choice of metal ion, the counter-anion, and the solvent used during crystallization.

While this compound is an excellent bridging ligand for forming polymers, it can also participate in the formation of mononuclear complexes. In these instances, the ligand coordinates to a single metal center in a monodentate fashion. For example, in the presence of other ligands that can occupy the remaining coordination sites of the metal, discrete complexes can be isolated. An analogous compound, 2,5-bis(4-pyridyl)-1,3,4-thiadiazole, forms a mononuclear complex with cobalt(II), [Co(SCN)₂(L)₂(H₂O)₂]·2H₂O, where the cobalt atom is in an octahedral environment, coordinated to two monodentate pyridyl ligands positioned trans to each other. researchgate.net

The ability of this compound and its isomers to act as bridging ligands is its most exploited feature in coordination chemistry. The nitrogen atoms of the two pyridyl rings can coordinate to two separate metal centers, propagating an extended network. The central thiadiazole ring acts as a rigid spacer, ensuring that the network grows in a predictable manner. researchgate.net

For instance, the related ligand 3,5-di-(pyridin-3-yl)-1,2,4-thiadiazole has been successfully used to construct coordination polymers with Cd(II), forming paddle-wheel dimer structures. researchgate.net Similarly, the 4-pyridyl isomer readily forms one-dimensional coordination polymers with various metal dichlorides, where the metal centers are connected by the bifunctional thiadiazole ligand. researchgate.net The angular disposition of the donor sites in the 3-pyridyl isomer makes it a valuable synthon for creating diverse and complex metal-organic frameworks. researchgate.net

A variety of divalent first-row transition metals have been successfully incorporated into coordination complexes and polymers with ligands from the di-pyridyl-thiadiazole family. The choice of the metal ion is critical as its preferred coordination geometry, coordination number, and lability significantly influence the final structure of the assembly.

The coordination chemistry of di-pyridyl-thiadiazole isomers has been explored with several transition metals. The table below summarizes examples of metal complexes formed with isomers of the title compound, illustrating the versatility of this ligand class.

Metal IonLigand IsomerComplex TypeCoordination GeometryReference
Co(II)2,5-bis(pyridin-2-yl)-1,3,4-thiadiazoleMononuclearOctahedral researchgate.net
Co(II)2,5-bis(pyridin-4-yl)-1,3,4-thiadiazoleMononuclearOctahedral researchgate.net
Cu(II)2,5-bis(pyridin-2-yl)-1,3,4-thiadiazoleMononuclearDistorted Octahedral researchgate.net
Cd(II)3,5-di-(pyridin-3-yl)-1,2,4-thiadiazoleDimerNot specified researchgate.net
Ni(II)2,5-bis(pyridin-2-yl)-1,3,4-thiadiazoleBinuclearNot specified acs.org
Zn(II)2,5-bis(pyridin-2-yl)-1,3,4-thiadiazoleMononuclearOctahedral researchgate.net

Complexes with Co(II), Cu(II), and Ni(II) often exhibit octahedral geometries, accommodating additional ligands such as water, thiocyanate, or other anions in their coordination sphere. researchgate.netresearchgate.net Cadmium(II), with its larger ionic radius and flexible coordination sphere, is also a suitable candidate for forming stable networks. researchgate.net While specific examples for Fe(II) with this particular ligand are less common in the cited literature, its coordination behavior is expected to be similar to that of Co(II) and Ni(II).

Influence of Bridging Anions and Secondary Ligands on Coordination Architecture

The final architecture of coordination polymers and complexes derived from this compound is significantly directed by the choice of bridging anions and the incorporation of secondary ligands. These components play a crucial role in satisfying the coordination requirements of the metal center and influencing the dimensionality and topology of the resulting supramolecular structure.

Secondary ligands, most commonly solvent molecules like water, are also pivotal in shaping the final structure. They can complete the coordination sphere of the metal ion, participate in extensive hydrogen bonding networks that stabilize the crystal lattice, or influence the self-assembly process. In a trans-diaqua dithiocyanatonickel(II) complex with a 1,3,4-oxadiazole analogue, coordinated water molecules occupy the axial positions of the octahedron and are involved in strong O—H⋯N hydrogen bonds, linking the molecules into a three-dimensional network. iucr.org The presence of a single water molecule and a trifluoromethanesulfonate anion completes the distorted octahedral coordination of a copper(II) cation in another complex. nih.gov The interplay between the coordination preferences of the metal ion, the bridging capability of the this compound ligand, and the steric and electronic properties of the anions and secondary ligands allows for the rational design of diverse coordination architectures.

Advanced Characterization of Coordination Complexes

Spectroscopic Analysis of Metal-Ligand Interactions (e.g., IR, UV-Vis, NMR)

Spectroscopic techniques are indispensable for elucidating the formation of coordination complexes and probing the nature of metal-ligand interactions. Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy provide complementary information on the structural and electronic properties of the complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for confirming the coordination of the this compound ligand to the metal center. The coordination typically results in observable shifts in the vibrational frequencies of the ligand's functional groups. For instance, the C=N stretching vibration of the thiadiazole ring is sensitive to coordination. A moderate shift of this band to a lower frequency in the complex compared to the free ligand suggests that the metal-ligand interaction occurs via a thiadiazole nitrogen atom. nih.gov Changes in the fingerprint region of the spectra can also provide evidence for metal chelation involving both the thiadiazole nitrogen and a nearby pyridyl nitrogen atom. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the ligand and the metal complexes. The absorption spectra of the complexes typically show bands corresponding to intra-ligand (π→π*) transitions and ligand-to-metal charge transfer (LMCT) transitions. mdpi.com In a copper(II) coordination polymer, absorption bands in the UV-Vis spectrum can be assigned to these transitions, and their positions can be influenced by the coordination environment of the metal ion. researchgate.net For nickel(II) complexes, electronic spectra can reveal d-d transitions, which are indicative of the complex's geometry; for example, specific absorption bands can suggest an octahedral geometry around the Ni(II) ion. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of ligands and their complexes in solution. mdpi.com The chemical shifts of the protons and carbons in the this compound ligand are expected to change upon coordination to a metal ion. Protons on the pyridine rings, in particular, would experience shifts due to the change in their electronic environment upon binding to the metal. In ¹³C NMR spectra, the signals for the carbon atoms within the thiadiazole and pyridine rings are typically observed in the range of 115–170 ppm. eprajournals.comdergipark.org.tr Coordination to a metal center would cause these signals to shift, providing further evidence of complex formation and information about the binding sites. dergipark.org.trmdpi.com

The table below summarizes typical spectroscopic data for 1,3,4-thiadiazole derivatives, providing a reference for the analysis of metal complexes.

TechniqueObserved FeatureTypical Range/ValueInterpretation
FT-IRC=N Stretch (Thiadiazole)~1597-1628 cm⁻¹Shifts upon coordination, indicating M-N bond formation. nih.govdergipark.org.tr
FT-IRC-S-C Stretch~698 cm⁻¹Changes in this region can indicate structural alterations. dergipark.org.tr
UV-VisIntra-ligand (π→π*)240–350 nmElectronic transitions within the aromatic system of the ligand. mdpi.com
UV-VisLMCT / d-d transitionsVisible RegionCharge transfer from ligand to metal or transitions between metal d-orbitals, indicative of geometry. mdpi.com
¹H-NMRAromatic Protons7.2-8.5 ppmShifts upon coordination due to changes in electron density. eprajournals.com
¹³C-NMRThiadiazole Carbons159-169 ppmSensitive to the electronic environment and coordination. dergipark.org.tr
¹³C-NMRPyridine Carbons117-146 ppmShifts indicate coordination through the pyridine nitrogen. dergipark.org.tr

Single-Crystal X-ray Diffraction for Definitive Structural Elucidation

Single-crystal X-ray diffraction (SCXRD) stands as the most definitive method for the unambiguous determination of the three-dimensional structure of crystalline coordination complexes. This technique provides precise information on bond lengths, bond angles, coordination geometries, and intermolecular interactions, which are crucial for understanding the structure-property relationships of materials based on this compound.

Through SCXRD, the exact coordination mode of the ligand can be established. For instance, it can confirm whether the ligand acts as a bidentate chelating agent, binding to a single metal center, or as a bifunctional bridging ligand connecting two different metal ions. researchgate.netnih.gov The analysis of a ZnCl₂ complex revealed a one-dimensional chain structure where the 2,5-di(4-pyridyl)-1,3,4-thiadiazole ligand bridges zinc centers, with the zinc(II) ion adopting a distorted tetrahedral coordination geometry. nih.gov In contrast, a copper(II) chloride complex with the 2-pyridyl isomer forms a mono-dimensional polymer with an elongated octahedral coordination geometry around the copper ion. researchgate.net

SCXRD also elucidates the role of anions and solvent molecules in the crystal structure. It can confirm whether these species are directly coordinated to the metal or exist as counter-ions or solvates within the crystal lattice. nih.govnih.gov For example, in the structure of [Cu(SCN)₂(C₁₂H₈N₄S)₂], SCXRD showed that the thiocyanate ions are coordinated to the copper center through their sulfur atoms in the axial positions of a distorted octahedron. nih.gov

Furthermore, this technique provides detailed insight into the supramolecular assembly, revealing non-covalent interactions such as hydrogen bonds and π–π stacking between aromatic rings. nih.gov These interactions are vital for the stability and dimensionality of the crystal packing. The analysis often reveals centroid-to-centroid distances between parallel pyridyl rings, which are indicative of π–π stacking interactions that contribute to the formation of a three-dimensional network. nih.gov The dihedral angles between the central thiadiazole ring and the peripheral pyridyl rings are also determined, providing information about the ligand's conformation upon coordination. nih.govresearchgate.net

ComplexMetal Center GeometryLigand Coordination ModeKey Structural Features
[ZnCl₂(C₁₂H₈N₄S)]nDistorted TetrahedralBridgingInfinite chains of ZnCl₂ units connected by the ligand. nih.gov
[Cu(SCN)₂(C₁₂H₈N₄S)₂]Elongated OctahedralBidentate ChelatingAxial positions occupied by S atoms of thiocyanate anions. nih.gov
[Ni(N₃)₂(C₁₂H₈N₄S)₂]OctahedralBidentate ChelatingAxial positions occupied by N atoms of azide ions.
[CuLCl₂]nElongated OctahedralBridging1D coordination polymer with Cl⁻ in axial positions. researchgate.net

Functional Properties of this compound Metal Complexes

Electrochemical Behavior and Redox Characteristics

The electrochemical properties of metal complexes containing this compound are of significant interest for applications in catalysis, sensing, and molecular electronics. The redox behavior of these complexes is typically investigated using techniques like cyclic voltammetry (CV), which can provide information about the oxidation and reduction potentials of the metal center and the ligand.

The 1,3,4-thiadiazole ring is an electron-withdrawing group, which can influence the redox potential of the metal center it is coordinated to. The redox processes in these complexes can be metal-centered, ligand-centered, or a combination of both. Studies on related 1,3,4-thiadiazole derivatives, such as 2,5-dimercapto-1,3,4-thiadiazole (B142945) (DMcT), have shown that the thiadiazole moiety can undergo redox reactions. researchgate.net For example, the electrochemical oxidation of DMcT can lead to dimerization or polymerization processes. researchgate.net

In the context of this compound complexes, cyclic voltammetry can be used to probe the stability of different oxidation states of the metal ion. The CV of a complex might show reversible or irreversible redox couples (anodic and cathodic peaks) corresponding to processes like M(II)/M(III) or M(II)/M(I) transitions. The potential at which these processes occur is a key characteristic of the complex. During electrochemical oxidation, an irreversible process of polymerization can occur for some monomers. semanticscholar.org The reversibility of a redox couple indicates the stability of the species generated upon oxidation or reduction. The electrochemical behavior of 2-amino-5-mercapto-1,3,4-thiadiazole has been investigated, revealing an "electron transfer + chemical reaction" (EC) mechanism. nih.gov The coordination environment, including the nature of the anions and any secondary ligands, can significantly tune the redox potentials of the metal center.

Optical Properties and Photoluminescence Phenomena

Metal complexes of this compound often exhibit interesting optical properties, including photoluminescence, making them candidates for applications in chemical sensors, light-emitting diodes (OLEDs), and photocatalysis. The luminescence in these complexes can originate from different electronic transitions, such as ligand-centered fluorescence or phosphorescence, metal-to-ligand charge transfer (MLCT), or ligand-to-metal charge transfer (LMCT) states.

The rigid and aromatic structure of the this compound ligand provides a platform for strong luminescence. Upon coordination to a suitable metal ion, particularly closed-shell ions like Zn(II) or Cd(II), the ligand's fluorescence can be enhanced due to increased structural rigidity, which reduces non-radiative decay pathways. For example, a Cd(II) coordination polymer incorporating a 2,5-bis(4-pyridyl)-1,3,4-thiadiazole ligand exhibits an intense blue fluorescent emission band around 465 nm, a significant shift compared to the free ligand's weak emission at 410 nm. mdpi.com This enhancement and shift are characteristic effects of coordination.

Coordination to heavy metal ions, such as iridium(III), can lead to strong phosphorescence. Heteroleptic iridium(III) complexes incorporating 1,3,4-thiadiazole derivative ligands have been synthesized and shown to be efficient emitters for OLEDs. nih.gov The emission color can be tuned by modifying the ancillary ligands, with complexes emitting green (503 nm) and orange (579 nm) light having been reported. nih.gov The high quantum efficiencies observed in some of these complexes highlight their potential for practical applications in lighting and display technologies. The luminescent properties can also be sensitive to the local environment, allowing for the development of sensors where the emission is quenched or enhanced in the presence of specific analytes. mdpi.com

Catalytic Activity in Organic Transformations

Coordination polymers and metal-organic frameworks (MOFs) constructed from this compound and its derivatives are emerging as promising heterogeneous catalysts for a variety of organic transformations. The strategic placement of nitrogen atoms within the pyridyl and thiadiazole rings allows for the coordination of various metal centers, creating active sites for catalysis. The inherent porosity and high surface area of the resulting frameworks can enhance substrate accessibility and catalyst stability.

While extensive research is ongoing, several studies have highlighted the catalytic potential of related systems. For instance, metal-organic frameworks incorporating heterocyclic ligands have demonstrated efficiency in crucial reactions such as C-C coupling reactions. These reactions, fundamental in synthetic organic chemistry, benefit from the well-defined and isolated active metal sites within the coordination polymer structure, which can prevent catalyst deactivation and facilitate product separation.

Furthermore, the photocatalytic activity of covalent organic frameworks (COFs) containing similar structural motifs has been explored for CO2 reduction. Metallization of these frameworks with ions such as Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺ has been shown to significantly enhance their photochemical properties. In one study, a Co-metallized porphyrin-based COF achieved a CO production rate of up to 9645 µmol g⁻¹ h⁻¹ with a selectivity of 96.7% under light irradiation. This performance, over 45 times higher than the metal-free counterpart, is attributed to the metal sites promoting the adsorption and activation of CO₂. Such findings underscore the potential of designing this compound-based frameworks for photocatalytic applications.

Magnetic Properties of Transition Metal Coordination Polymers

The versatile coordination modes of this compound, utilizing both the pyridyl and thiadiazole nitrogen atoms, enable the construction of a diverse range of transition metal coordination polymers with interesting magnetic properties. The ligand can act as a bridge between metal centers, mediating magnetic exchange interactions that can lead to phenomena such as antiferromagnetism, ferromagnetism, and single-molecule magnet (SMM) behavior.

The nature of the magnetic coupling is highly dependent on the choice of the transition metal ion, its coordination geometry, and the precise bridging mode of the ligand. For instance, copper(II) complexes with 1,3,4-thiadiazole derivatives have been shown to exhibit antiferromagnetic coupling between adjacent metal centers. In some cases, halogen bonding between adjacent complex units can provide a pathway for magnetic exchange.

Coordination polymers incorporating lanthanide ions, such as Dysprosium(III), with ligands similar to this compound have shown promise for the development of SMMs. SMMs are individual molecules that can exhibit slow magnetic relaxation and magnetic hysteresis, properties that are of interest for high-density information storage and quantum computing. In one study of a mononuclear Dysprosium-based coordination polymer, dc susceptibility measurements indicated the dominance of antiferromagnetic interactions with a negative Curie Constant of approximately -4 K researchgate.net. While this particular compound did not exhibit SMM behavior at zero field, the application of a 3 kOe dc field induced frequency-dependent relaxation peaks, suggesting field-induced SMM behavior researchgate.net. The analysis of the magnetic susceptibility data yielded a pre-relaxation factor (τ₀) of 1.40 × 10⁻¹² seconds and an energy barrier (ΔE/kB) of 93.4 K, indicative of slow spin relaxation researchgate.net.

The design and synthesis of new coordination polymers with this compound continue to be an active area of research, with the aim of tuning the magnetic properties through the rational selection of metal ions and the control of the supramolecular architecture.

Table 1: Magnetic Properties of a Dysprosium-Based Coordination Polymer

Magnetic ParameterValueReference
Curie Constant (C)~ -4 K researchgate.net
Pre-relaxation Factor (τ₀)1.40 × 10⁻¹² s researchgate.net
Energy Barrier (ΔE/kB)93.4 K researchgate.net

Gas Adsorption Capabilities of Porous Frameworks

The ability of this compound to form porous coordination polymers and metal-organic frameworks (MOFs) makes it a promising candidate for applications in gas adsorption and storage. The porosity of these materials can be tuned by selecting appropriate metal nodes and synthetic conditions, leading to frameworks with high surface areas and specific pore environments tailored for the selective capture of gases like carbon dioxide (CO₂) and hydrogen (H₂).

The presence of heteroatoms (nitrogen and sulfur) in the ligand structure can enhance the affinity of the framework for certain gas molecules. The lone pairs of electrons on the nitrogen and sulfur atoms can act as binding sites, leading to stronger interactions with gases that have a quadrupole moment, such as CO₂. This can result in high adsorption capacities and selectivities, which are crucial for applications like carbon capture and sequestration.

A systematic investigation into isostructural MOFs containing different highly polarized heterocyclic moieties, including thiadiazole, demonstrated the impact of the ligand on CO₂ adsorption. In this study, the thiadiazole-containing MOF, ZJNU-41a, exhibited a CO₂ uptake capacity of 97.4 cm³ (STP) g⁻¹ at 298 K and 1 atm rsc.orgresearchgate.net. This performance is comparable or even superior to other NbO-type MOFs rsc.orgresearchgate.net. The research indicated a correlation between the molecular dipole of the heterocyclic moiety and the CO₂ uptake, suggesting that the introduction of highly polarized functional groups is a promising strategy for improving CO₂ adsorption performance rsc.orgresearchgate.net.

Porous frameworks based on this ligand are also being investigated for hydrogen storage. The development of materials that can safely and efficiently store hydrogen is a key challenge for the implementation of a hydrogen-based economy. The high surface area and tunable pore sizes of MOFs make them attractive candidates for H₂ adsorption. While specific data for this compound-based frameworks in H₂ storage is still emerging, the general principles of MOF design for this application are well-established. Strategies to enhance hydrogen binding energies include the introduction of open metal sites and the functionalization of the organic linkers.

Table 2: CO₂ Adsorption in a Thiadiazole-Containing Metal-Organic Framework

MaterialCO₂ Uptake Capacity (cm³ g⁻¹)ConditionsReference
ZJNU-41a97.4298 K, 1 atm rsc.orgresearchgate.net

Computational and Theoretical Investigations of 2,5 Di Pyridin 3 Yl 1,3,4 Thiadiazole

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. DFT, particularly using functionals like B3LYP, has become a standard tool for predicting the behavior of organic molecules with a high degree of accuracy.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's electronic properties and reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies is the HOMO-LUMO energy gap (ΔE), a key indicator of chemical stability and reactivity.

Molecular Electrostatic Potential (MEP) maps illustrate the charge distribution within a molecule, providing a visual guide to its reactive sites. These maps are invaluable for predicting how a molecule will interact with other chemical species. In an MEP map, regions of negative electrostatic potential, typically colored red, indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, areas with positive potential, shown in blue, are electron-deficient and are prone to nucleophilic attack.

For molecules containing pyridine (B92270) and thiadiazole rings, the nitrogen atoms are expected to be sites of negative potential due to their high electronegativity, making them potential hydrogen bond acceptors. The hydrogen atoms of the pyridine rings would exhibit positive potential. This distribution is critical for understanding non-covalent interactions, such as those in molecular docking.

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify a molecule's reactivity and stability. These descriptors, derived from conceptual DFT, provide a quantitative framework for understanding chemical behavior.

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile, calculated as χ² / (2η).

Studies on similar thiadiazole derivatives have shown that these descriptors are effective in predicting toxicity and reactivity. For example, a low electrophilicity value may suggest lower toxicity.

Table 1: Calculated Global Reactivity Descriptors for a Representative Thiadiazole Derivative

Descriptor Value (eV)
Ionization Potential (I) 5.26
Electron Affinity (A) 1.87
Electronegativity (χ) 3.57
Electrophilicity (ω) 3.76

Data derived from a representative thiadiazole molecule for illustrative purposes.

Theoretical calculations can predict the thermodynamic properties of a molecule, such as enthalpy (H), entropy (S), and Gibbs free energy (G), at different temperatures. These calculations are typically performed using statistical thermodynamics based on the vibrational frequencies obtained from DFT calculations. Such data are crucial for understanding the stability of the compound and the feasibility of its synthesis under various conditions. Studies on related pyridine-based oxadiazole and thiadiazole compounds have successfully used these methods to analyze solute-solvent interactions and activation energies at different temperatures (e.g., 298.15 K, 308.15 K, and 318.15 K).

Computational methods can predict spectroscopic data, which can then be compared with experimental results to confirm the structure of a synthesized compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. For 1,3,4-thiadiazole (B1197879) derivatives, the carbon atoms of the thiadiazole ring typically show characteristic peaks in the ¹³C NMR spectrum. For example, in some derivatives, these carbons appear in the range of 163-169 ppm.

IR Spectroscopy: The vibrational frequencies from DFT calculations correspond to the peaks in an infrared (IR) spectrum. These theoretical spectra can help in the assignment of experimental bands to specific vibrational modes, such as C=N stretching in the thiadiazole ring or C-H vibrations of the pyridine rings.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions and the corresponding absorption wavelengths (λmax). The calculated HOMO-LUMO gap is directly related to the lowest energy electronic transition observed in the UV-Vis spectrum.

Molecular Docking and Interaction Studies

Ligand-Protein Binding Affinity Predictions

Molecular docking is a key computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein. For 2,5-Di(pyridin-3-yl)-1,3,4-thiadiazole, molecular docking simulations have been performed to evaluate its potential as an inhibitor for specific biological targets.

One such study investigated its interaction with the active site of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. The simulations predicted a strong binding affinity, with a calculated binding energy of -8.2 kcal/mol. This strong interaction is attributed to the formation of several key intermolecular bonds between the ligand and the amino acid residues of the protein's active site. Specifically, the pyridyl nitrogen atoms of the compound are predicted to form hydrogen bonds with the residues Cys919 and Asp1046, while a C-H···π interaction is observed with the Val848 residue. These interactions collectively stabilize the ligand within the binding pocket, suggesting its potential as a VEGFR-2 inhibitor.

Table 1: Predicted Binding Affinity and Interactions of this compound with VEGFR-2

ParameterValue/Description
Target ProteinVascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Binding Energy-8.2 kcal/mol
Key Hydrogen BondsCys919, Asp1046
Key Hydrophobic InteractionVal848 (C-H···π)

Analysis of Intermolecular and Intramolecular Non-Covalent Interactions

The stability and crystal packing of a molecule are governed by a complex network of non-covalent interactions. Hirshfeld surface analysis is a computational tool that provides a visual and quantitative description of these interactions in a crystalline environment.

Table 2: Relative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

Intermolecular ContactRelative Contribution (%)
H···C / C···H32.2
H···H25.1
H···N / N···H17.5
H···S / S···H8.6
C···C4.9
N···C / C···N4.7
S···C / C···S3.5
Other< 3.5

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Computational approaches are invaluable for establishing Structure-Activity Relationships (SAR), which link a molecule's chemical structure to its biological activity. By systematically modifying the structure of a lead compound like this compound and calculating the resulting changes in properties, researchers can identify key molecular features responsible for its activity.

In the context of its potential as a VEGFR-2 inhibitor, computational SAR studies can elucidate the importance of its specific structural components. The 1,3,4-thiadiazole core serves as a rigid scaffold, holding the two pyridyl rings in a defined spatial orientation. The nitrogen atoms within these pyridyl rings are critical for its predicted binding, acting as hydrogen bond acceptors that anchor the molecule into the protein's active site.

Theoretical modifications, such as changing the position of the nitrogen atom in the pyridine ring (e.g., from the 3-position to the 2- or 4-position) or introducing various substituents, can be simulated to predict the effect on binding affinity. For instance, simulations could show that moving the nitrogen atom might disrupt the optimal geometry for hydrogen bonding with residues like Cys919 and Asp1046, leading to a weaker binding affinity. Similarly, adding bulky substituents to the pyridyl rings could introduce steric hindrance, preventing the molecule from fitting properly into the narrow binding pocket of VEGFR-2. These predictive insights are crucial for guiding synthetic efforts towards more potent and selective analogues.

Applications in Materials Science and Engineering

Tribological Performance Enhancement in Lubricant Formulations

While specific studies on the tribological performance of 2,5-Di(pyridin-3-yl)-1,3,4-thiadiazole as a lubricant additive are not extensively documented in the reviewed literature, the broader class of thiadiazole derivatives has been well-established for its beneficial effects in lubricant formulations. google.comlube-media.com These compounds are known to function as antiwear and extreme pressure additives. lube-media.com The general mechanism involves the formation of a protective film on metal surfaces, which prevents direct metal-to-metal contact, thereby reducing friction and wear, particularly under high load conditions. lube-media.com

Derivatives of 2,5-dimercapto-1,3,4-thiadiazole (B142945) (DMTD), a related compound, are recognized for their role as metal passivating agents and also exhibit antioxidant and antiwear properties. lube-media.com The high sulfur content in the thiadiazole ring is a key contributor to its potential as an extreme pressure additive. lube-media.com However, challenges such as low solubility in lubricating oils have been noted for some DMTD derivatives. google.com

It is important to note that while the functional groups in this compound suggest potential for similar tribological benefits, empirical data from direct testing of this specific compound in lubricant formulations is required for a definitive assessment of its performance.

Supramolecular Architecture Design and Construction

The angular geometry of the this compound ligand, which can also be referred to as 1,3,4-thiadiazole-2,5-di-3-pyridyl, makes it a valuable component in the construction of coordination polymers with diverse and fascinating structures. acs.org The pyridyl nitrogen atoms act as donor sites, enabling the formation of coordination bonds with various metal ions.

Research has demonstrated the successful self-assembly of this ligand with metal salts such as Zn(II), Cd(II), and Cu(II) to create new one- and two-dimensional coordination polymers. acs.org The final structure of these polymers is influenced by factors like the choice of metal ion, the presence of secondary ligands, and the nature of bridging anions. acs.org

For instance, the reaction of this compound with zinc sulfate (B86663) in the presence of other dipyridyl ligands has led to the formation of a novel two-dimensional bilayer coordination polymer with a chiral channel structure. acs.org In this structure, sulfate anions act as bridges, creating chiral inorganic one-dimensional ladders that are further organized by the this compound ligands. acs.org The crystal structure of 2,5-bis(3-pyridyl)-1,3,4-thiadiazole itself has been determined to be monoclinic. researchgate.net

The ability of this compound to form such intricate and varied supramolecular assemblies highlights its significance in crystal engineering and the design of functional materials with specific network topologies.

Coordination Polymer Metal Ion Dimensionality Key Structural Feature Reference
[Zn(L)(SO₄)]nZn(II)2DChiral channel structure with SO₄²⁻-bridged ladders acs.org
{Zn(L)₂(H₂O)(SO₄)₂}nZn(II)1DOne-dimensional coordination polymer acs.org
[Cd(L)(H₂O)(SO₄)]nCd(II)2DBilayer coordination polymer acs.org
[Cd₂(L)₃(SCN)₄]nCd(II)2DMonolayer with a grid network acs.org
[Cu₂(L)(μ-OAc)₄]nCu(II)1DZigzag coordination polymer acs.org
{Cu(L')₂(H₂O)₂(H₂O)₂(PF₆)₂}nCu(II)2DTwo-dimensional coordination polymer acs.org

L = this compound; L' = 4,4'-dipyridyl

Role in Optoelectronic Device Development

While direct applications of this compound in optoelectronic devices are not extensively detailed, the broader family of thiadiazole derivatives is recognized for its potential in this area. Specifically, the isomeric compound 2,5-Di(pyridin-4-yl)-1,3,4-thiadiazole is noted for its utility in developing organic semiconductors for devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). nih.gov The structural features of these compounds, which allow for efficient electron transport, are key to their functionality in such applications. nih.gov

The photophysical properties of related thiazolo[5,4-d]thiazole (B1587360) compounds, which also feature a central sulfur- and nitrogen-containing heterocyclic system, have been investigated. researchgate.net These studies provide insights into the electronic transitions and luminescence of such molecules, which are crucial for their use in optoelectronics. The introduction of pyridyl rings into similar molecular structures has been shown to enhance the electron affinity of the system, a desirable characteristic for electron-transporting materials in OLEDs.

Although specific data for this compound is not available in the provided search results, the known properties of its isomers and related compounds suggest its potential as a candidate for investigation in the field of optoelectronics. Further research into its photophysical and electronic properties is necessary to fully evaluate its suitability for these applications.

Potential in Advanced Functional Materials (e.g., Photocatalytic Systems, Magnetic Materials)

The exploration of this compound in the realm of advanced functional materials like photocatalytic systems and magnetic materials is still in its nascent stages, with limited direct research available. However, the fundamental properties of the molecule and its derivatives offer some intriguing possibilities.

The coordination chemistry of this compound with various metal ions, as discussed in the context of supramolecular architecture, is a key indicator of its potential in creating novel functional materials. acs.org Metal-organic frameworks (MOFs) and coordination polymers are known to exhibit interesting magnetic and catalytic properties. The ability of this ligand to form stable complexes with metal ions suggests that it could be used to construct materials with tailored magnetic behaviors or catalytic activities. nih.gov

While no specific studies on the photocatalytic activity of this compound were found, the general field of organic photocatalysis is rapidly expanding. The electronic properties of heterocyclic compounds can, in some cases, be harnessed for light-induced chemical transformations.

Similarly, while there is a lack of direct studies on the magnetic properties of complexes derived from this compound, research on other pyridyl-thiazole based ligands has shown that they can form dinuclear ruthenium complexes with interesting electrochemical and magnetic properties. The investigation into the magnetic behavior of metal complexes incorporating this compound could be a promising avenue for future research.

Mechanistic Insights into the Biological Activities of 2,5 Di Pyridin 3 Yl 1,3,4 Thiadiazole and Its Derivatives in Vitro Focus

Molecular Mechanism of Action Studies

The biological effects of 2,5-di(pyridin-3-yl)-1,3,4-thiadiazole and its related derivatives are underpinned by their interactions with a variety of specific molecular targets and their influence on crucial cellular signaling pathways.

Derivatives of 1,3,4-thiadiazole (B1197879) have been shown to modulate key signaling pathways that are often dysregulated in cancer. Research has demonstrated that certain derivatives can significantly reduce the phosphorylation of proteins in the PI3K/Akt and MEK/ERK signaling pathways. nih.govfarmaceut.org These pathways are critical for regulating cell proliferation, survival, and metastasis; their inhibition is a key strategy in anticancer therapy. nih.govfarmaceut.org For instance, a novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative was found to suppress the MEK/ERK signaling pathway in colorectal cancer cells. farmaceut.org Similarly, certain 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives exerted their anti-leukemia effects by inhibiting the PI3K/Akt pathway. nih.gov

Beyond these major signaling cascades, specific protein targets have also been identified. Notably, a derivative of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781), the 3-pyridyl analog, demonstrated inhibitory activity against Bloom helicase (BLM), an enzyme crucial for maintaining genome integrity through DNA repair. nih.gov Inhibition of BLM can sensitize cancer cells to DNA-damaging agents. nih.gov Other studies have implicated heat shock protein 90 (Hsp90) as a target; inhibition of this chaperone protein leads to the degradation of multiple oncoproteins that rely on Hsp90 for their stability. nih.gov

A primary mechanism through which 1,3,4-thiadiazole derivatives exert their biological effects is through the direct inhibition of various enzymes. Kinases, in particular, are prominent targets. Derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), two receptor tyrosine kinases highly expressed in cancers like breast cancer. mdpi.com Molecular docking studies have further supported the role of EGFR tyrosine kinase (EGFR-TK) as a direct binding target for 1,3,4-thiadiazole derivatives that also contain a pyridine (B92270) moiety. mdpi.com Other kinases inhibited by this class of compounds include Abl, VEGFR-2, and Cyclin-dependent kinase 2 (CDK2). nih.govrsc.orgcapes.gov.br

Beyond kinases, other enzyme families are also modulated. Derivatives of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide have been identified as inhibitors of 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in inflammation and the progression of several cancers. semanticscholar.orgnih.gov Furthermore, some 2,5-diphenyl-1,3,4-thiadiazole (B72002) derivatives act as potent inhibitors of histone deacetylase (HDAC), an enzyme that regulates gene expression through chromatin modification. researchgate.net Other reported enzyme targets include carbonic anhydrase and dihydrofolate reductase (DHFR). mdpi.comresearchgate.net In terms of receptor modulation, certain biarylpyrazole-1,3,4-thiadiazole derivatives have been shown to act as antagonists of the cannabinoid receptor 1 (CB1). mdpi.com

Enzyme/Receptor TargetDerivative ClassBiological ContextSource(s)
Kinases (EGFR, HER-2, Abl, CDK2, VEGFR-2)1,3,4-Thiadiazole derivatives with pyridine or phenyl groupsAnticancer nih.govmdpi.commdpi.comrsc.orgcapes.gov.br
15-Lipoxygenase-1 (15-LOX-1)N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivativesAnticancer, Anti-inflammatory semanticscholar.orgnih.gov
Histone Deacetylase (HDAC)2,5-diphenyl-1,3,4-thiadiazole hydroxamate derivativesAnticancer researchgate.net
Bloom Helicase (BLM)5-(pyridin-3-yl)-1,3,4-thiadiazol-2-amine derivativeAnticancer nih.gov
Carbonic Anhydrase (hCA)Benzene (B151609) sulfonamides with thioureido-linked amino-thiadiazoleGlaucoma, Epilepsy mdpi.com
Cannabinoid Receptor 1 (CB1)Biarylpyrazole-1,3,4-thiadiazole derivativesObesity mdpi.com

The structural similarity between the 1,3,4-thiadiazole ring and pyrimidine (B1678525) suggests that these compounds can directly interact with DNA. mdpi.com This has been confirmed by studies on certain 2,5-diphenyl-1,3,4-thiadiazole hydroxamate derivatives, which were found to possess DNA-binding affinity. researchgate.net This interaction can lead to changes in gene expression patterns by making DNA more or less accessible to transcription factors. researchgate.net Some triazolo-thiadiazole-pyridine derivatives have been reported to cause DNA damage. amhsr.org

Modulation of gene expression also occurs downstream of enzyme inhibition. For example, by inhibiting HDAC, thiadiazole derivatives can lead to the hyperacetylation of histones, altering chromatin structure and activating or suppressing genes involved in critical cellular processes like the cell cycle and apoptosis. researchgate.net

Investigating Specific In Vitro Biological Modulations

The mechanistic actions of this compound derivatives translate into a range of measurable biological effects in vitro, particularly in the contexts of antimicrobial and anticancer activity.

The 1,3,4-thiadiazole scaffold is a component of various agents with broad-spectrum antimicrobial properties. nih.govfrontiersin.org Derivatives have demonstrated activity against Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, such as Escherichia coli. nih.gov The mechanism of action can involve the disruption of essential cellular processes in these microorganisms.

Specific mechanisms have been elucidated for certain pathogens. For tuberculosis, some 1,3,4-thiadiazole derivatives have shown significant inhibitory activity against Mycobacterium tuberculosis strains, including multidrug-resistant (MDR-TB) variants. mdpi.com In the context of chronic infections, which are often difficult to treat, fused thiadiazole derivatives known as thiadiazopyrimidinones have been identified as biofilm dispersal agents. nih.gov These compounds can disrupt the protective matrix of established biofilms formed by both Gram-positive and Gram-negative bacteria, rendering them more susceptible to antimicrobial treatments. nih.gov Antiviral activity has also been reported for 1,3,4-thiadiazole-based compounds, including against HIV-1. mdpi.com

The anticancer effects of 1,3,4-thiadiazole derivatives are multifaceted, stemming from their ability to halt cell growth, trigger programmed cell death, and interfere with essential cellular machinery. nih.govnih.gov

Inhibition of Cell Proliferation and Cell Cycle Arrest: A common outcome of treating cancer cells with these derivatives is the inhibition of proliferation. farmaceut.orgnih.gov This is often a direct consequence of cell cycle arrest, typically in the G2/M phase. farmaceut.orgnih.govresearchgate.netplos.org This arrest prevents cells from dividing and is frequently linked to the disruption of microtubule dynamics. nih.govplos.org

Apoptosis Induction: Many thiadiazole derivatives are potent inducers of apoptosis. farmaceut.orgsemanticscholar.orgnih.gov Mechanistic studies show this can be mediated through the activation of caspases, such as caspase-3, which are key executioner enzymes in the apoptotic cascade. researchgate.net The apoptotic signal can also originate from the mitochondrial pathway, as evidenced by the modulation of apoptosis-related proteins. farmaceut.org

Targeting Specific Cellular Components: The antiproliferative and pro-apoptotic effects are driven by the targeting of specific cellular components, as detailed in section 6.1.

Kinases: By inhibiting signaling pathways like PI3K/AKT and MEK/ERK, these compounds cut off survival signals that cancer cells rely on. nih.govfarmaceut.org Direct inhibition of growth factor receptors like EGFR further halts proliferative signals at their source. mdpi.commdpi.com

Tubulin: A significant number of anticancer compounds based on fused imidazo[2,1-b] nih.govmdpi.comnih.govthiadiazole and other related structures function as tubulin polymerization inhibitors. nih.govnih.govresearchgate.net They bind to the colchicine (B1669291) binding site on β-tubulin, which disrupts the formation of the mitotic spindle. plos.orgmdpi.com This leads to the aforementioned G2/M cell cycle arrest and subsequent apoptosis. nih.govplos.org

Other Enzymes: Inhibition of enzymes like HDAC and LOX also contributes to the anticancer profile. HDAC inhibition leads to the increased acetylation of proteins like histone H3 and α-tubulin, affecting gene expression and microtubule stability, ultimately promoting apoptosis. semanticscholar.orgnih.govresearchgate.net

Anticancer MechanismSpecific EffectAffected Cell LinesSource(s)
Inhibition of Cell ProliferationReduced growth and colony formationHCT116, SGC-7901, A549, K562, PC3, HT29 nih.govfarmaceut.orgsemanticscholar.orgplos.org
Apoptosis InductionActivation of caspase-3, mitochondrial pathwayHCT116, MC38, LoVo, MCF-7 farmaceut.orgresearchgate.netnih.gov
Cell Cycle ArrestArrest at G2/M phaseSGC-7901, HCT116, A549, HeLa, MCF-7 farmaceut.orgnih.govresearchgate.netplos.org
Targeting Kinase PathwaysInhibition of PI3K/Akt and MEK/ERK signalingK562 (CML), HCT116 (Colorectal) nih.govfarmaceut.org
Targeting TubulinInhibition of tubulin polymerization, disruption of microtubulesA549, HeLa, MCF-7, HCT-116, SGC-7901 nih.govnih.govresearchgate.netplos.org
Targeting Other EnzymesInhibition of LOX, HDACPC3, HT29, SKNMC, HCT116, MC38 semanticscholar.orgnih.govresearchgate.net

Mechanisms of Anti-Inflammatory and Analgesic Effects

The anti-inflammatory and analgesic potential of compounds based on the 1,3,4-thiadiazole scaffold is well-documented. nih.govbenthamdirect.comresearchgate.net The primary mechanism underlying these effects is the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins. nih.govbenthamdirect.comresearchgate.netnih.govthaiscience.info Prostaglandins are key mediators of the classic inflammatory response, which includes pain, swelling, and warmth. ijcmas.com

Derivatives of 1,3,4-thiadiazole have shown the ability to suppress prostaglandin (B15479496) production, thereby mitigating inflammation and pain. thaiscience.info Notably, many compounds within this class exhibit selectivity for COX-2 over COX-1. thaiscience.infonih.gov This selectivity is a desirable trait in anti-inflammatory agents, as COX-1 is involved in protecting the gastric mucosa, and its inhibition is linked to gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). thaiscience.infonih.gov Molecular docking studies have further elucidated the interactions between these thiadiazole derivatives and the active sites of COX enzymes, confirming their inhibitory action. nih.govnih.gov For instance, a series of 2,6-diaryl-imidazo[2,1-b] nih.govnih.govtandfonline.comthiadiazole derivatives were evaluated, with some compounds showing better anti-inflammatory activity than the standard drug, diclofenac, and exhibiting higher inhibition of COX-2. nih.gov

While direct studies on the COX inhibitory activity of this compound are not extensively detailed in the reviewed literature, its structural features, particularly the presence of the 1,3,4-thiadiazole core, suggest it likely operates through a similar mechanism. The electronic properties and spatial arrangement of the two pyridyl groups at the 2- and 5-positions would modulate its binding affinity for COX enzymes.

Investigating Anticonvulsant and Antidepressant Modulations

The 1,3,4-thiadiazole nucleus is a key feature in many compounds exhibiting central nervous system (CNS) activity, including anticonvulsant and antidepressant effects. nih.govbenthamdirect.comresearchgate.netresearchgate.netarjonline.org The presence of a sulfur atom in the thiadiazole ring is thought to enhance lipophilicity, a critical property for molecules that need to cross the blood-brain barrier to exert their effects on the CNS. researchgate.netnih.gov

Anticonvulsant Mechanisms: The proposed mechanism for the anticonvulsant action of many 1,3,4-thiadiazole derivatives involves the potentiation of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the brain. frontiersin.orgnih.gov These compounds are thought to act on the GABAA receptor, leading to an influx of chloride ions that hyperpolarizes the neuron, thus preventing the rapid and excessive firing associated with seizures. frontiersin.orgnih.gov The efficacy of these derivatives has been demonstrated in standard preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. researchgate.netfrontiersin.orgnih.gov

Antidepressant Mechanisms: Several 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives have demonstrated significant antidepressant properties, with some showing efficacy comparable to the reference drug imipramine. nih.govacs.org While the precise mechanisms are still under investigation, they are believed to involve modulation of various neurotransmitter systems within the CNS. The mesoionic character of the 1,3,4-thiadiazole ring may facilitate its interaction with various biological targets. nih.gov One study identified a compound, 5-(3-methoxybenzylsulfanyl)-1,3,4-thiadiazol-2-ylamine, as a promising agent with a mixed antidepressant-anxiolytic profile. nih.gov

For this compound, the two electron-withdrawing pyridyl rings are expected to influence its interaction with CNS targets, a key factor in determining its potential anticonvulsant and antidepressant activity.

Diuretic Activity Mechanisms

The diuretic effects of 1,3,4-thiadiazole derivatives are primarily attributed to their ability to inhibit the enzyme carbonic anhydrase (CA). nih.govbenthamdirect.comresearchgate.netnih.gov This enzyme is found in the proximal tubules of the kidneys and plays a vital role in the reabsorption of bicarbonate, sodium, and water.

By inhibiting carbonic anhydrase, thiadiazole compounds prevent the dehydration of carbonic acid, leading to a decrease in the reabsorption of bicarbonate. This results in an increased excretion of sodium, potassium, bicarbonate, and water, producing a diuretic effect. nih.govnih.govresearchgate.netscispace.com This mechanism is exemplified by well-known diuretic drugs like acetazolamide (B1664987) and methazolamide, which are sulfonamide derivatives of 1,3,4-thiadiazole. frontiersin.orgnih.gov Research has shown that substitutions at the 2nd and 5th positions of the thiadiazole ring are crucial for this activity. nih.govresearchgate.net

Anticholinesterase Activity Mechanisms

Certain 1,3,4-thiadiazole derivatives have emerged as potent inhibitors of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govtandfonline.com The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, a key therapeutic strategy for managing the symptoms of Alzheimer's disease. tandfonline.com

Kinetic studies have revealed that some of these compounds act as mixed-type inhibitors, meaning they can bind to both the free enzyme and the enzyme-substrate complex. nih.govtandfonline.com Molecular docking simulations have provided insights into how these molecules fit into the active sites of AChE and BuChE. nih.govtbzmed.ac.ir For example, in one study of benzamide (B126) derivatives bearing a 1,3,4-thiadiazole nucleus, the nitrogen atoms of the thiadiazole ring were observed to form hydrogen bonds with a tyrosine residue (Tyr121) in the active site of AChE. tbzmed.ac.ir Several synthesized compounds in this class have shown inhibitory potency in the nanomolar range, sometimes exceeding that of the reference drug donepezil. nih.govtbzmed.ac.ir

Telomerase Enzyme Activity Modulation

While the 1,3,4-thiadiazole scaffold is known for a wide array of biological activities, specific data on the modulation of telomerase enzyme activity by this compound or its close derivatives is not prominently featured in the reviewed scientific literature. Telomerase is a critical enzyme in cancer cell proliferation, and its inhibition is a target for anticancer drug development. The broad spectrum of activities of thiadiazoles, including anticancer effects, suggests that investigating their interaction with telomerase could be a promising area for future research.

Structure-Activity Relationship (SAR) Derivations for Biological Modulations

The biological activities of 1,3,4-thiadiazole derivatives are highly dependent on the nature and position of substituents on the heterocyclic ring. nih.gov The 2- and 5-positions are the most critical sites for modification, playing a dominant role in determining the pharmacological profile. thaiscience.infoarjonline.orgresearchgate.netmdpi.com

The strong aromaticity of the 1,3,4-thiadiazole ring, combined with the presence of the -N=C-S- moiety, is considered fundamental to its diverse biological actions. nih.gov Furthermore, the mesoionic nature of the ring system allows these compounds to readily cross cellular membranes and interact with various biological targets. nih.govnih.gov

Influence of Substituent Variations on Biological Profiles

Systematic variations of substituents at the C2 and C5 positions have led to the derivation of key structure-activity relationships (SAR) for different biological effects.

Anti-inflammatory and Analgesic Activity: For a series of 2-substituted acetamido-5-aryl-1,3,4-thiadiazoles, the nature of the aryl group at the 5-position was critical. It was observed that a para-chloro substitution on this aryl ring led to a reduction or complete loss of anti-inflammatory activity. ijcmas.com In another study, a compound with an N-(5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazol-2-yl)-acetamide structure demonstrated high analgesic activity. nih.gov

Diuretic Activity: Studies comparing 5-amino- and 5-methyl-substituted 1,3,4-thiadiazole-2-thiol (B7761032) derivatives found that the 5-methyl substituted compounds generally exhibited significantly better diuretic activity. nih.govnih.govresearchgate.net Further modification at the 2-position showed that a para-nitro-substituted benzene ring attached to the 2-thioate group resulted in the highest diuretic activity in one series. nih.govnih.govresearchgate.net

Anticholinesterase Activity: In a series of benzamide derivatives, the nature and position of the substituent on the benzamide ring were crucial. Compounds with a 2-chloro or a 3-fluoro substituent demonstrated potent acetylcholinesterase inhibition in the nanomolar range. tbzmed.ac.ir The presence of an amide functional group linked to the thiadiazole core appears to be a favorable feature for this activity. tbzmed.ac.ir

Interactive Data Table: Anticholinesterase Activity of 1,3,4-Thiadiazole Derivatives

This table presents data for a series of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)benzamide derivatives to illustrate the impact of substituent variation on acetylcholinesterase (AChE) inhibitory activity.

Compound IDSubstituent (R) on BenzamideIC₅₀ (AChE Inhibition)
7a2-Cl2.03 ± 0.1 nM
7e3-F1.82 ± 0.6 nM
7f4-F29.5 ± 3 nM
7j2-OCH₃18.2 ± 5.3 nM
7i4-NO₂0.35 ± 0.04 µM
7k3-OCH₃2.01 ± 0.84 µM
7h3-NO₂5.7 ± 0.4 µM
7b3-Cl8.37 ± 1.4 µM
Donepezil(Reference Drug)0.6 ± 0.05 µM
Data sourced from a study on benzamide derivatives bearing a 1,3,4-thiadiazole nucleus. tbzmed.ac.ir

Comparative Analysis with Related Thiadiazole Isomers and Analogues for Biological Activity

The biological activity of thiadiazole derivatives is significantly influenced by the nature and position of their substituents. A comparative analysis of this compound with its isomers and analogues reveals crucial structure-activity relationships (SAR), offering insights into the structural requirements for enhanced biological efficacy.

The position of the nitrogen atom in the pyridine ring is a critical determinant of biological activity. For instance, in a study on inhibitors of Bloom Helicase, a DNA helicase involved in maintaining genome stability, a derivative of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine was identified as a potent inhibitor. Interestingly, the corresponding 3-pyridinyl isomer, which is structurally related to this compound, exhibited comparable inhibitory activity. In contrast, the 2-pyridinyl isomer was found to be inactive, highlighting the sensitivity of the biological target to the placement of the pyridine nitrogen.

Furthermore, the thiadiazole core itself is a key contributor to the biological effects. A comparative study of various heterocyclic cores, including 1,2,4-thiadiazole (B1232254) and 1,3,4-thiadiazole isomers, in the context of macrofilaricidal agents, demonstrated that the 1,3,4-thiadiazole isomer was less potent than its 1,2,4-thiadiazole counterpart. nih.gov This suggests that the arrangement of heteroatoms within the five-membered ring plays a pivotal role in the interaction with biological targets.

The bioisosteric replacement of the thiadiazole ring with an oxadiazole ring often leads to significant changes in biological activity. While both are five-membered heterocyclic rings, the difference in the heteroatom (sulfur vs. oxygen) can affect the compound's electronic properties, lipophilicity, and hydrogen bonding capacity, thereby influencing its pharmacological profile. nih.govnih.gov

The following table summarizes the comparative biological activities of this compound and its related isomers and analogues based on available in vitro studies.

Compound/AnalogueTarget/AssayFinding
5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine derivativeBloom Helicase InhibitionComparable activity to the potent 4-pyridyl isomer.
5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-amine derivativeBloom Helicase InhibitionInactive.
Di(pyridin-2-yl)-1,3,4-thiadiazole isomerMacrofilaricidal activity (O. gutturosa)Less potent than the corresponding 1,2,4-thiadiazole isomer. nih.gov
1,3,4-Oxadiazole analoguesGeneral biological activityOften exhibit different potency compared to thiadiazole bioisosteres. nih.govnih.gov

In the realm of anticancer research, derivatives of 1,3,4-thiadiazole bearing a pyridine moiety have demonstrated notable in vitro cytotoxicity. For example, a series of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives were synthesized and evaluated for their inhibitory activity against 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in cancer development. nih.gov Certain methoxylated derivatives in this series showed significant enzyme inhibition and cytotoxic activity against various cancer cell lines. nih.gov This underscores the potential of pyridinyl-substituted thiadiazoles as a scaffold for the development of novel anticancer agents.

A study focusing on 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivatives revealed that these compounds could inhibit the proliferation of colorectal cancer cells. farmaceut.orgnih.gov The mechanism of action was attributed to the suppression of the MEK/ERK signaling pathway, leading to cell cycle arrest at the G2/M phase and induction of apoptosis. farmaceut.orgnih.gov While not a direct study of this compound, this research highlights a potential mechanistic pathway for related thiadiazole derivatives.

The antimicrobial potential of pyridyl-substituted thiadiazoles has also been explored. A study on 2,5-disubstituted 1,3,4-thiadiazoles containing isomeric pyridyl moieties reported their activity against both Gram-positive and Gram-negative bacteria. researchgate.net

The following table provides data on the in vitro activity of various pyridinyl-thiadiazole derivatives against different biological targets.

Derivative ClassBiological Target/Cell LineIn Vitro Activity (IC₅₀/Inhibition)
N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives15-LOX-1o-methoxy derivative showed 28% inhibition. nih.gov
N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivativesPC3, HT29, SKNMC cell linesCompound 4j (o-methoxy) showed IC₅₀ of 4.96 µM against PC3 cells. nih.gov
4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivativeHCT116 colorectal cancer cellsIC₅₀ of 8.04 ± 0.94 µmol L⁻¹ (48h). farmaceut.orgnih.gov
2,5-disubstituted 1,3,4-thiadiazoles with pyridyl moietiesGram-positive and Gram-negative bacteriaMIC < 3.6 mg/ml. researchgate.net

Future Research Directions and Translational Perspectives for 2,5 Di Pyridin 3 Yl 1,3,4 Thiadiazole

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Scalability

While the synthesis of 1,3,4-thiadiazole (B1197879) derivatives is well-established, future research should focus on developing more efficient, scalable, and sustainable methods for producing 2,5-Di(pyridin-3-yl)-1,3,4-thiadiazole and its analogues. Current synthetic strategies often involve multi-step procedures or the use of harsh reagents. mdpi.commdpi.com

Future synthetic research could explore:

One-Pot Reactions: Designing one-pot syntheses that combine multiple reaction steps without isolating intermediates would significantly improve efficiency and reduce waste. Methodologies like the base-promoted condensation of amidines with dithioesters followed by intramolecular dehydrogenative N–S coupling represent a promising direction for creating unsymmetrically substituted thiadiazoles, which could be adapted for symmetric molecules. acs.org

Catalytic Methods: Investigating novel catalytic systems, such as those using copper or other transition metals, could facilitate the key bond-forming reactions under milder conditions. acs.org

Flow Chemistry: The implementation of continuous flow chemistry could offer superior control over reaction parameters, leading to higher yields, improved purity, and enhanced safety, which is crucial for scalable industrial production.

Green Chemistry Approaches: The use of environmentally benign solvents, microwave-assisted synthesis, and greener oxidizing agents like molecular oxygen or I2 could reduce the environmental footprint of the synthesis. mdpi.comacs.org For instance, the I2-mediated oxidative C-S bond formation is a powerful tool for synthesizing 2-amino-1,3,4-thiadiazoles and could be explored for this class of compounds. acs.org

Exploration of Advanced Coordination Chemistry and Functional Materials Design

The pyridine (B92270) nitrogen atoms and the thiadiazole ring make this compound an excellent ligand for coordinating with metal ions. researchgate.net This property is a gateway to creating a diverse range of functional materials. The compound is a known ligand for metal complexes and can participate in noncovalent interactions like chalcogen bonding. researchgate.net

Future research directions include:

Metal-Organic Frameworks (MOFs) and Coordination Polymers: Systematic exploration of reactions between this compound and various metal centers could lead to the discovery of novel MOFs and coordination polymers. These materials could be designed to have specific porosities, catalytic activities, or sensing capabilities.

Luminescent Materials: The conjugated aromatic system of the molecule suggests potential for luminescent properties. Coordination to lanthanide or transition metals could modulate these properties, leading to new materials for applications in OLEDs, chemical sensors, or bio-imaging.

Catalysis: Metal complexes incorporating this ligand could be investigated as catalysts for a range of organic transformations. The electronic properties of the ligand can be tuned by modifying the pyridine rings to influence the catalytic activity of the metal center.

Supramolecular Chemistry: The ability of the sulfur atom to act as a halogen and chalcogen bond acceptor opens avenues for designing complex supramolecular architectures through crystal engineering. researchgate.net These could be used for molecular recognition or as templates for other reactions.

A related compound, 2,5-bis(pyridin-2-yl)-1,3,4-thiadiazole, has been used to create a binuclear nickel complex that induces disease resistance in tomato plants, highlighting the potential of these ligands in developing functional agrochemicals. acs.org

Deepening Understanding of Molecular Mechanisms in Biological Systems via Multi-Omics Approaches

The 1,3,4-thiadiazole scaffold is a common feature in many biologically active molecules with a wide spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer effects. mdpi.comresearchgate.net The title compound itself has been reported to possess antibacterial properties. researchgate.net However, the precise molecular mechanisms underlying these activities are often not fully understood.

Future research should pivot towards a systems-level understanding using multi-omics technologies:

Target Identification: Proteomics approaches, such as thermal proteome profiling or activity-based protein profiling, can be employed to identify the direct protein targets of this compound within pathogenic bacteria or cancer cells.

Pathway Analysis: Transcriptomics (RNA-seq) and metabolomics can reveal how the compound affects global gene expression and metabolic pathways. This can uncover downstream effects and potential mechanisms of resistance.

Integrated Multi-Omics: Combining genomic, proteomic, and metabolomic data will provide a comprehensive picture of the compound's mode of action, enabling a more rational approach to drug development and identifying potential biomarkers for efficacy. This approach would move beyond studying the inhibition of a single enzyme to understanding the complex cellular response to the compound.

Integration of In Silico Methods for Rational Design and Lead Optimization

Computational chemistry and in silico screening are indispensable tools for accelerating the discovery and optimization of new therapeutic agents. mdpi.com For 1,3,4-thiadiazole derivatives, these methods have been successfully used to predict binding affinities and guide the design of potent enzyme inhibitors. mdpi.comnih.govnih.gov

Future in silico research on this compound should focus on:

Virtual Screening and Docking: Large-scale virtual screening of compound libraries based on the this compound scaffold against various biological targets (e.g., kinases, proteases, helicases) can identify new therapeutic applications. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex, assessing the stability of binding modes predicted by docking studies. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can help in predicting the biological activity of new derivatives, guiding the synthesis of more potent and selective analogues.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug development to filter out compounds with unfavorable profiles, saving time and resources. researchgate.net

Table 1: Examples of In Silico Studies on Pyridine-Thiadiazole Scaffolds
Thiadiazole Derivative ClassBiological TargetIn Silico Method(s) UsedKey Finding/Purpose
5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivativesPhosphoinositide-3-kinases (PI3Ks)Molecular Docking, MM-GBSAIdentified potent derivatives for antimicrobial development. nih.gov
General 1,3,4-thiadiazole derivativesVEGFR-2Molecular Docking, MD Simulations, DFTScreened for potential anti-cancer therapeutics. mdpi.com
5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivativesBloom Helicase (BLM)SAR analysisOptimized hit compound to identify potent and selective BLM inhibitors. nih.gov
bis- nih.govmdpi.comacs.orgthiadiazoliminesSARS-CoV-2 Main ProteaseMolecular DockingTested binding affinity of novel synthesized compounds against a key viral enzyme. nih.gov
1,3,4-thiadiazole-thiazolidinone hybridsCarbonic Anhydrase (CA)Molecular DockingDemonstrated competent engagement of designed compounds with the target enzyme. researchgate.net

Unexplored Applications in Emerging Fields of Chemical Science and Technology

Beyond its established potential in materials and medicine, the unique electronic and structural characteristics of this compound could be leveraged in several emerging fields.

Prospective unexplored applications include:

Organic Electronics: The conjugated π-system of the molecule suggests its potential use as a building block for organic semiconductors, which are components in organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and field-effect transistors (OFETs).

Chemical Sensing: Functionalizing the pyridine rings could create selective receptors for specific ions or molecules. Upon binding, a change in the compound's fluorescence or electrochemical properties could provide a detectable signal, forming the basis of a chemical sensor.

Agrochemicals: Inspired by the activity of related compounds, further investigation into its efficacy as an antifungal agent, herbicide, or insecticide for agricultural applications is warranted. acs.org Its ability to coordinate with essential metal ions could be a potential mode of action.

Corrosion Inhibition: Heterocyclic compounds containing nitrogen and sulfur are known to be effective corrosion inhibitors for metals. 2-Amino-5-ethyl-1,3,4-thiadiazole, for example, has been studied for its ability to inhibit copper corrosion. sigmaaldrich.com The potential of this compound in this area remains an open field of inquiry.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2,5-di(pyridin-3-yl)-1,3,4-thiadiazole, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of hydrazine derivatives with carbon disulfide under basic conditions. For example, refluxing hydrazine hydrate with carbon disulfide in pyridine yields 2,5-dimercapto-1,3,4-thiadiazole (DMTD), which can be further functionalized with pyridyl groups via nucleophilic substitution or click chemistry . Optimization includes controlling reaction temperature (65–100°C), solvent polarity (dichloromethane or acetonitrile), and catalyst selection (e.g., CuSO₄ for click reactions) to achieve yields >80% .

Q. How should researchers characterize the purity and structural integrity of this compound derivatives?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : NMR (¹H/¹³C) to confirm substitution patterns and FT-IR for thiadiazole ring vibrations (~1,500 cm⁻¹).
  • Chromatography : HPLC with UV detection (λ = 254–280 nm) to assess purity (>99% via peak integration) .
  • Elemental Analysis : Match experimental C, H, N, S percentages with theoretical values (e.g., C₂H₂N₂S₃: C 15.99%, H 1.34%, N 18.65%, S 64.02%) .

Q. What safety protocols are critical when handling thiadiazole derivatives in the lab?

  • Methodological Answer : Key precautions include:

  • PPE : Gloves, goggles, and masks to avoid dermal/ocular exposure (H313/H333 hazards) .
  • Ventilation : Use fume hoods during synthesis due to volatile byproducts (e.g., H₂S).
  • Waste Disposal : Neutralize acidic residues with NaHCO₃ before disposal .

Advanced Research Questions

Q. How do coordination modes of this compound with transition metals influence catalytic or biological activity?

  • Methodological Answer : The ligand binds metals (e.g., Pt, Ni, Ru) via pyridyl N and thiadiazole S atoms, forming square planar or octahedral complexes. For example:

  • Electrochemical Applications : Ru(III) complexes on carbon electrodes enhance electron transfer in DMcT-based cathodes (theoretical capacity ~362 mAh/g) .
  • Anticancer Activity : Pt(II) complexes exhibit cytotoxicity via DNA intercalation, with IC₅₀ values <10 µM in HeLa cells .
  • Characterization : Use X-ray crystallography to confirm coordination geometry and cyclic voltammetry to assess redox behavior .

Q. What strategies resolve contradictions in reported antifungal activities of thiadiazole derivatives?

  • Methodological Answer : Discrepancies arise from variations in:

  • Side Chains : Hydrophobic groups (e.g., 3-chlorophenylpiperazine) improve C. albicans inhibition (MIC ~8 µg/mL) by targeting CYP51’s hydrophobic cleft .
  • Solubility : Derivatives with logP >3 show reduced aqueous solubility, limiting bioavailability. Adjust via PEGylation or sulfonation .
  • Assay Conditions : Standardize broth microdilution (CLSI M27-A3) and use docking studies to validate target interactions .

Q. How can computational methods guide the design of thiadiazole-based materials for energy storage?

  • Methodological Answer :

  • DFT Calculations : Predict redox potentials and HOMO-LUMO gaps (e.g., DMcT has a bandgap ~3.1 eV, suitable for cathode materials) .
  • MD Simulations : Model interactions with conductive polymers (e.g., polyaniline) to optimize charge/discharge cycles .
  • Experimental Validation : Pair with in-situ Raman spectroscopy to track structural changes during electrochemical cycling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.